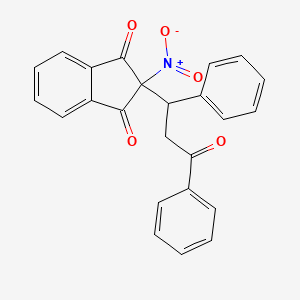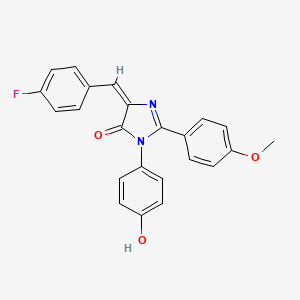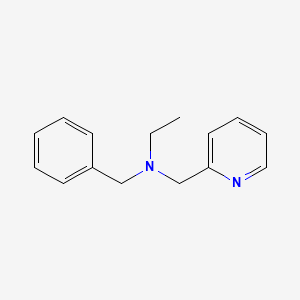
2-nitro-2-(3-oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-nitro-2-(3-oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione, also known as NPDQ, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
Mecanismo De Acción
The mechanism of action of 2-nitro-2-(3-oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione is not fully understood, but it is thought to act by binding to the hydrophobic pocket of p300, which prevents its interaction with HIF-1α. This binding also appears to induce conformational changes in p300, which may contribute to its inhibitory effects.
Biochemical and Physiological Effects
2-nitro-2-(3-oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the suppression of inflammation. These effects make 2-nitro-2-(3-oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione a promising candidate for a variety of research applications, including the study of cancer, cardiovascular disease, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-nitro-2-(3-oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione in lab experiments is its potent inhibitory effects on protein-protein interactions. This makes it a valuable tool for the study of a variety of diseases and biological processes. However, there are also some limitations to using 2-nitro-2-(3-oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione, including its potential toxicity and the need for careful dosing and handling.
Direcciones Futuras
There are a number of future directions for research on 2-nitro-2-(3-oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione, including the development of new synthetic methods for its production, the study of its effects on other protein-protein interactions, and the exploration of its potential therapeutic applications in a variety of diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-nitro-2-(3-oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione and to determine its potential toxicity and side effects in vivo.
Métodos De Síntesis
The synthesis of 2-nitro-2-(3-oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione can be achieved through a number of different methods, including the reaction of 2-nitrobenzaldehyde with 3-oxo-1,3-diphenylpropionic acid in the presence of a base. This reaction results in the formation of the intermediate compound, 2-nitro-3-oxo-1,3-diphenylpropyl benzoate, which can then be further reacted with indan-1,3-dione to produce 2-nitro-2-(3-oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione.
Aplicaciones Científicas De Investigación
2-nitro-2-(3-oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione has been widely studied for its potential applications in scientific research. One of the primary uses of this compound is in the study of protein-protein interactions. 2-nitro-2-(3-oxo-1,3-diphenylpropyl)-1H-indene-1,3(2H)-dione has been shown to be a potent inhibitor of the interaction between the transcription factor HIF-1α and the coactivator p300, which has important implications for the study of cancer and other diseases.
Propiedades
IUPAC Name |
2-nitro-2-(3-oxo-1,3-diphenylpropyl)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO5/c26-21(17-11-5-2-6-12-17)15-20(16-9-3-1-4-10-16)24(25(29)30)22(27)18-13-7-8-14-19(18)23(24)28/h1-14,20H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPVLXZZXNCLRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C3(C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5215249 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS*,5S*,9aS*)-2-(2-methoxyphenyl)-5-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5217054.png)
![4-allyl-1-[3-(2-chloro-5-methylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5217065.png)
![2-[(3-pyridinylcarbonyl)amino]ethyl 3,4-dimethoxybenzoate hydrochloride](/img/structure/B5217068.png)

![5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5217076.png)
![10-benzoyl-11-(1H-indol-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5217084.png)
![3-[(4-ethylphenyl)amino]-1,3-bis(4-methoxyphenyl)-1-propanone](/img/structure/B5217091.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide](/img/structure/B5217103.png)
![N-(cyclopropylmethyl)pentacyclo[4.4.0.0~2,4~.0~3,7~.0~8,10~]decane-9-carboxamide](/img/structure/B5217109.png)




![5-{[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5217146.png)